3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core structure. The presence of a trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps:
Friedel-Crafts Acylation:
Trifluoromethylation: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Its stability and lipophilicity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but differs in the core structure.
2-Fluoro-4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial contexts.
Properties
IUPAC Name |
3-methyl-2-propyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-3-4-17-6(2)9-7(11(12,13)14)5-8(18)15-10(9)16-17/h5H,3-4H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGMWGHPCLHHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)NC2=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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